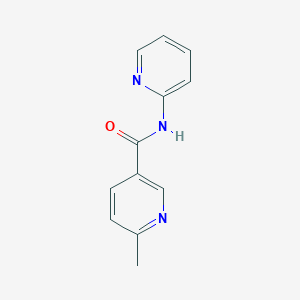
6-methyl-N-pyridin-2-ylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-pyridin-2-ylpyridine-3-carboxamide, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of cancer. 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has been shown to have anticancer properties in vitro and in vivo. Further studies are needed to determine its potential as a cancer therapeutic. Additionally, the development of more efficient synthesis methods and the investigation of 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide derivatives may lead to the discovery of more potent and effective compounds.
Conclusion:
In conclusion, 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide is a promising compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and it may have potential applications in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide involves the reaction of 2-acetylpyridine with 2-aminopyridine in the presence of a catalyst. The reaction takes place in ethanol at reflux temperature for several hours. The resulting product is then purified by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 6-methyl-N-pyridin-2-ylpyridine-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-methyl-N-pyridin-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-5-6-10(8-14-9)12(16)15-11-4-2-3-7-13-11/h2-8H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKUXZLRGWMWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)
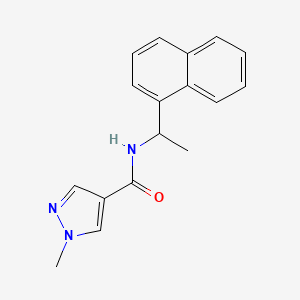
![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)

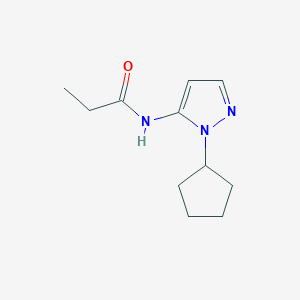
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)
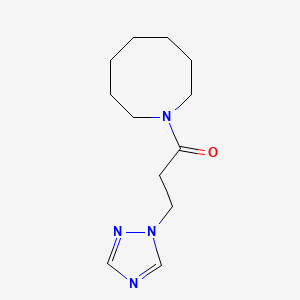
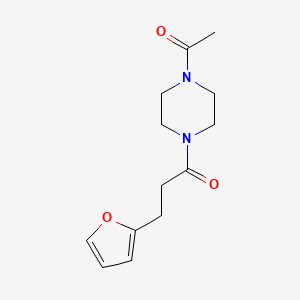
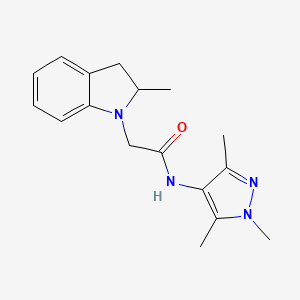
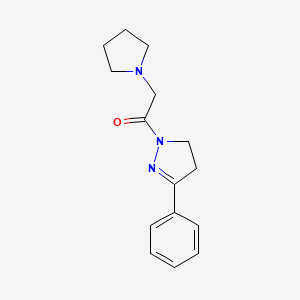
![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)
![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)
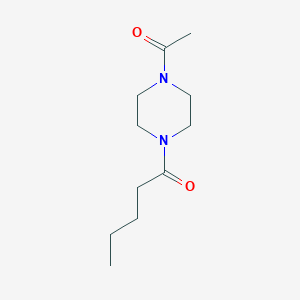
![2-[(4-fluorophenoxy)methyl]-4-methyl-N-[2-(N-methylanilino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7506640.png)